2-Bromo-6-methoxybenzamide
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Overview
Description
2-Bromo-6-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the sixth position.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-methoxybenzamide is currently unknown. It is worth noting that benzamide derivatives, such as bromopride, are known to act as dopamine antagonists
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, measured as Log Po/w, is around 1.43 , suggesting it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxybenzamide typically involves the bromination of 6-methoxybenzamide. One common method is the selective bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source to facilitate the reaction. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution Products: New aromatic compounds with various functional groups replacing the bromine atom.
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Methylated derivatives of the original compound.
Scientific Research Applications
2-Bromo-6-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study the effects of brominated aromatic compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Bromo-6-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-methoxybenzamide: Bromine and methoxy groups are positioned differently on the benzene ring.
2-Chloro-6-methoxybenzamide: Chlorine atom replaces the bromine atom.
Uniqueness: 2-Bromo-6-methoxybenzamide is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and interactions with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups on the benzene ring provides a balance that can be exploited in various chemical reactions and biological applications .
Properties
IUPAC Name |
2-bromo-6-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASMINSPMLOQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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